N-(2-bicyclo[2.2.1]heptanyl)-3-methoxybenzamide
Overview
Description
N-(2-bicyclo[2.2.1]heptanyl)-3-methoxybenzamide is a compound that features a bicyclo[2.2.1]heptane structure, which is a common motif in organic chemistry due to its rigidity and unique stereochemistry. The compound also contains a methoxybenzamide group, which is known for its potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bicyclo[2.2.1]heptanyl)-3-methoxybenzamide typically involves the following steps:
Formation of the bicyclo[2.2.1]heptane core: This can be achieved through a [4 + 2] cycloaddition reaction, which is often catalyzed by organocatalysts under mild conditions.
Introduction of the methoxybenzamide group: This step involves the reaction of the bicyclo[2.2.1]heptane derivative with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the synthetic routes mentioned above, optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-(2-bicyclo[2.2.1]heptanyl)-3-methoxybenzamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic aromatic substitution.
Major Products
Oxidation: 3-hydroxybenzamide derivative.
Reduction: N-(2-bicyclo[2.2.1]heptanyl)-3-aminobenzamide.
Substitution: Various substituted benzamide derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-bicyclo[2.2.1]heptanyl)-3-methoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules due to its rigid bicyclic structure.
Medicine: Explored for its potential anti-cancer properties, particularly as a CXCR2 antagonist.
Industry: Utilized in the development of new materials and polymers due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-(2-bicyclo[2.2.1]heptanyl)-3-methoxybenzamide involves its interaction with specific molecular targets. For instance, as a CXCR2 antagonist, it binds to the CXCR2 receptor, inhibiting its activation by chemokines such as interleukin-8. This inhibition can prevent the migration of cancer cells, thereby reducing metastasis .
Comparison with Similar Compounds
Similar Compounds
N-(2-bicyclo[2.2.1]heptanyl)-3-hydroxybenzamide: Similar structure but with a hydroxyl group instead of a methoxy group.
N-(2-bicyclo[2.2.1]heptanyl)-3-aminobenzamide: Similar structure but with an amino group instead of a methoxy group.
Uniqueness
N-(2-bicyclo[2.2.1]heptanyl)-3-methoxybenzamide is unique due to its combination of a rigid bicyclic structure and a methoxybenzamide group, which imparts specific chemical and biological properties. Its potential as a CXCR2 antagonist sets it apart from other similar compounds, making it a valuable candidate for anti-cancer research .
Properties
IUPAC Name |
N-(2-bicyclo[2.2.1]heptanyl)-3-methoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-18-13-4-2-3-12(9-13)15(17)16-14-8-10-5-6-11(14)7-10/h2-4,9-11,14H,5-8H2,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONFOLFZRJPKOLJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2CC3CCC2C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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